
2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Overview
Description
2’,3’-Dichloro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 2,3-dichlorobenzoyl chloride and 3-methylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (DCM) or another suitable organic solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dichloro-3-(3-methylphenyl)propiophenone follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and solvents are handled using automated systems.
Reaction Control: Temperature and reaction time are carefully monitored to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
2',3'-Dichloro-3-(3-methylphenyl)propiophenone serves as a versatile building block in organic chemistry. Its chlorinated structure allows for various substitution reactions, making it useful in the synthesis of more complex molecules. Researchers have utilized it to create derivatives that exhibit enhanced biological activities.
Example Reactions
- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds with potential pharmacological properties.
- Alkylation Reactions : The compound can undergo alkylation to introduce additional functional groups, expanding its utility in synthetic pathways.
Medicinal Chemistry
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects. Studies indicate that derivatives of propiophenone compounds can exhibit significant biological activities, including anti-inflammatory and analgesic effects.
Case Study: Anti-Tremor Activity
In research involving animal models, derivatives of this compound were shown to possess anti-tremorine and anti-nicotine activities. For instance, a study demonstrated that certain derivatives were 2 to 7 times more potent than control compounds in inhibiting tremors induced by nicotine administration in mice . This highlights its potential as a therapeutic agent for conditions such as Parkinson's disease and other movement disorders.
Environmental Chemistry
Role in Contaminant Remediation
Due to its chlorinated nature, this compound may also play a role in environmental chemistry, particularly in the remediation of contaminated sites. Chlorinated compounds are often targeted for degradation processes due to their persistence in the environment.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dichloro-3-(3-methylphenyl)propiophenone: Similar structure but with chlorine atoms at different positions.
3’,5’-Dichloro-3-(2-methylphenyl)propiophenone: Another isomer with different chlorine and methyl group positions.
Uniqueness
2’,3’-Dichloro-3-(3-methylphenyl)propiophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research and applications.
Biological Activity
2',3'-Dichloro-3-(3-methylphenyl)propiophenone is a chlorinated organic compound notable for its potential biological activities, particularly in medicinal and agrochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C16H14Cl2O. Its molecular weight is approximately 293.20 g/mol. The structure features a propiophenone backbone with chlorine substitutions at the 2' and 3' positions of the aromatic ring, along with a 3-methylphenyl group attached to the carbonyl carbon.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and bioavailability.
- Pharmacological Potential : It has been explored for its role as a pharmaceutical intermediate and its potential to develop new therapeutic agents.
The biological activity of this compound may be attributed to its ability to modulate enzyme activity and receptor interactions. Specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic processes.
- Receptor Binding : It has shown potential in binding to receptors involved in neurotransmission, which could impact mood regulation and other physiological functions .
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological profiling of this compound:
- In Vitro Studies : Various analogs have been synthesized to evaluate their inhibitory potency on neurotransmitter uptake. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of dopamine (DA) and norepinephrine (NE) uptake in vitro, suggesting potential applications in treating mood disorders .
- In Vivo Studies : Animal models have been utilized to assess the effects of this compound on behavior related to depression and anxiety. Results indicate that certain analogs exhibit higher potency in antagonizing nicotine-induced effects compared to baseline compounds .
Comparative Analysis of Similar Compounds
The following table summarizes structural analogs of this compound and their unique features:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
2',4'-Dichloro-3-(4-fluorophenyl)propiophenone | Contains fluorine instead of methyl | Potentially enhanced electronic properties |
2',5'-Dichloro-3-(2-methylphenyl)propiophenone | Different methyl position on phenyl group | May exhibit different biological activities |
2',5'-Dichloro-3-(3-methylphenyl)propiophenone | Variation in chlorine positioning | Similar reactivity but different selectivity |
This comparison highlights the diversity within this chemical class and underscores the unique substitution pattern of this compound, which may confer specific biological activities not found in its analogs.
Safety and Toxicology
The compound has been classified with several safety warnings, indicating potential risks such as skin irritation, respiratory tract irritation, and possible carcinogenic effects upon exposure. Precautions should be taken when handling this compound in laboratory settings .
Q & A
Q. Basic: What are the recommended synthetic routes for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone in laboratory settings?
Methodological Answer:
The synthesis typically involves halogenation and condensation reactions. For example:
- Electrophilic substitution : Chlorination of the phenyl ring using reagents like Cl2/FeCl3 under controlled conditions to achieve regioselectivity (e.g., para vs. ortho positions) .
- Mannich reaction : Formation of aminoalkylated intermediates via reaction with formaldehyde and secondary amines, as demonstrated in analogous propiophenone derivatives .
- Condensation with aldehydes : Use of aromatic aldehydes to form thiazolidinone intermediates, as seen in structurally similar compounds .
Key parameters include temperature control (e.g., reflux in ethanol) and stoichiometric ratios to minimize byproducts.
Q. Advanced: How can researchers address discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?
Methodological Answer:
Discrepancies often arise from differences in catalyst activity, solvent polarity, or reaction time. To resolve these:
- Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, temperature) and analyze yield trends using statistical tools.
- Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., over-chlorinated derivatives) formed under suboptimal conditions .
- Cross-validation : Compare results with analogous compounds, such as 2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone, to identify trends in halogenation efficiency .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the substitution pattern on the phenyl ring and propiophenone backbone. For example, the trifluoromethyl group in similar compounds shows distinct <sup>19</sup>F NMR shifts .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry, as demonstrated for (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one .
- Mass spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns from chlorine atoms .
Q. Advanced: What strategies mitigate hazardous byproduct formation during synthesis?
Methodological Answer:
- Waste segregation : Separate chlorinated byproducts (e.g., polychlorinated phenols) and store in labeled containers for professional disposal, as improper handling risks environmental contamination .
- In-line quenching : Neutralize acidic or reactive intermediates immediately using sodium bicarbonate or activated carbon .
- Real-time monitoring : Use FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., methylphosphonate derivatives) during reactions .
Q. Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at room temperature (20–25°C) to prevent photodegradation or hydrolysis .
- Safety protocols : Use gloves (nitrile), goggles, and fume hoods to avoid dermal/ocular exposure, as chlorinated propiophenones may cause irritation .
- Disposal : Follow EPA guidelines for halogenated waste, including incineration with scrubbing systems to capture HCl emissions .
Q. Advanced: How can computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT calculations : Model reaction pathways (e.g., chlorination or nucleophilic substitution) to predict regioselectivity and transition states .
- QSAR modeling : Correlate structural features (e.g., Cl substitution patterns) with biological activity using databases of similar compounds .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. Basic: What are the key challenges in scaling up the synthesis of this compound from milligram to gram scale?
Methodological Answer:
- Heat management : Exothermic reactions (e.g., halogenation) require jacketed reactors or controlled addition of reagents to prevent runaway reactions .
- Purification : Use column chromatography or recrystallization with non-polar solvents (e.g., hexane/ethyl acetate) to isolate high-purity product .
- Yield optimization : Adjust stoichiometry (e.g., excess Cl2) and catalyst recycling to improve efficiency .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-analysis : Compare studies using standardized assays (e.g., IC50 values in enzyme inhibition) and control for variables like solvent (DMSO vs. ethanol) .
- Reproducibility checks : Replicate experiments under identical conditions, noting discrepancies in protocols (e.g., incubation time, temperature) .
- Structural analogs : Test derivatives (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) to isolate the impact of substituents on activity .
Q. Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
- Organic synthesis : As a precursor for pharmaceuticals (e.g., propafenone analogs) via further functionalization of the ketone group .
- Material science : Incorporate into polymers to study halogenated additives' effects on thermal stability .
- Biological probes : Tag proteins or enzymes via its reactive carbonyl group, leveraging its chlorinated aromatic system for UV detection .
Q. Advanced: What analytical strategies differentiate this compound from its structural isomers?
Methodological Answer:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve isomers based on hydrophobicity .
- Tandem MS/MS : Fragment ions (e.g., m/z 227 for brominated analogs) to distinguish between ortho, meta, and para substitution patterns .
- Vibrational spectroscopy : Compare IR peaks (e.g., C=O stretch at ~1700 cm<sup>-1</sup>) with computational spectra for validation .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-4-2-5-12(10-11)8-9-15(19)13-6-3-7-14(17)16(13)18/h2-7,10H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYDOKPDEOVTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644093 | |
Record name | 1-(2,3-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-23-6 | |
Record name | 1-(2,3-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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